molecular formula C9H18N2O4 B595551 Boc-beta-N-methylamino-L-Ala CAS No. 124730-14-9

Boc-beta-N-methylamino-L-Ala

Cat. No.: B595551
CAS No.: 124730-14-9
M. Wt: 218.253
InChI Key: MPDRVOVGOYLKQX-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-beta-N-methylamino-L-Ala, also known as N-(tert-Butoxycarbonyl)-beta-N-methylamino-L-alanine, is a derivative of the amino acid alanine. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group and a methylamino group on the beta carbon. It is commonly used in peptide synthesis and has applications in various fields of scientific research.

Mechanism of Action

Target of Action

The primary target of BOC-(S)-2-AMINO-3-(METHYLAMINO)PROPANOIC ACID is the amino group in organic compounds. This compound is commonly used as a protecting group for amines in organic synthesis .

Mode of Action

BOC-(S)-2-AMINO-3-(METHYLAMINO)PROPANOIC ACID, also known as tert-butyloxycarbonyl, acts as a protecting group for amines. It forms a carbamate when it reacts with an amino group, protecting the amine from further reactions. The carbamate can be cleaved off later using a strong acid such as trifluoroacetic acid .

Biochemical Pathways

The use of BOC-(S)-2-AMINO-3-(METHYLAMINO)PROPANOIC ACID is prevalent in the Suzuki–Miyaura coupling reaction, a widely applied transition metal catalysed carbon–carbon bond forming reaction. This reaction involves the transmetalation of organoboron reagents with palladium (II) complexes .

Pharmacokinetics

It is known that the compound is solid at room temperature and has a boiling point of 59-62 degrees celsius .

Result of Action

The result of the action of BOC-(S)-2-AMINO-3-(METHYLAMINO)PROPANOIC ACID is the protection of the amine group in a compound, allowing for transformations of other functional groups without interference from the amine group .

Action Environment

The action of BOC-(S)-2-AMINO-3-(METHYLAMINO)PROPANOIC ACID is influenced by environmental factors such as temperature and pH. For instance, the compound is stable under ambient temperature but can be cleaved off by a strong acid .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-beta-N-methylamino-L-Ala typically involves the protection of the amino group of beta-N-methylamino-L-alanine with a tert-butoxycarbonyl (Boc) group. This can be achieved through the reaction of beta-N-methylamino-L-alanine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to ensure precise control over reaction conditions. The product is then purified using techniques such as crystallization or chromatography to obtain a high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Boc-beta-N-methylamino-L-Ala undergoes several types of chemical reactions, including:

    Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield beta-N-methylamino-L-alanine.

    Coupling Reactions: It can participate in peptide coupling reactions, where the amino group reacts with carboxyl groups of other amino acids or peptides to form peptide bonds.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.

    Coupling: Carbodiimides like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of coupling additives such as N-hydroxysuccinimide (NHS).

Major Products Formed

    Deprotection: Beta-N-methylamino-L-alanine.

    Coupling: Peptides containing this compound as a residue.

Scientific Research Applications

Boc-beta-N-methylamino-L-Ala has a wide range of applications in scientific research:

    Chemistry: It is used in the synthesis of peptides and peptidomimetics, serving as a building block for the construction of complex peptide sequences.

    Biology: Researchers use it to study protein-protein interactions and enzyme-substrate interactions by incorporating it into synthetic peptides.

    Medicine: It is employed in the development of peptide-based drugs and therapeutic agents, particularly in the design of enzyme inhibitors and receptor agonists/antagonists.

    Industry: The compound is utilized in the production of specialty chemicals and materials, including biocompatible polymers and hydrogels.

Comparison with Similar Compounds

Similar Compounds

    Beta-N-methylamino-L-alanine: The unprotected form of Boc-beta-N-methylamino-L-Ala, lacking the Boc group.

    N-(tert-Butoxycarbonyl)-L-alanine: Similar to this compound but without the methylamino group on the beta carbon.

    N-(tert-Butoxycarbonyl)-beta-amino-L-alanine: Contains a Boc group and an amino group on the beta carbon instead of a methylamino group.

Uniqueness

This compound is unique due to the presence of both the Boc protecting group and the methylamino group on the beta carbon. This combination allows for specific interactions and modifications in peptide synthesis that are not possible with other similar compounds. The Boc group provides protection during synthesis, while the methylamino group can participate in various chemical interactions, making it a versatile building block in peptide chemistry.

Properties

IUPAC Name

(2S)-3-(methylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O4/c1-9(2,3)15-8(14)11-6(5-10-4)7(12)13/h6,10H,5H2,1-4H3,(H,11,14)(H,12,13)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPDRVOVGOYLKQX-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CNC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CNC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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